Cas no 2648994-81-2 (3,6-dichloro-4-(isocyanatomethyl)pyridazine)

3,6-Dichloro-4-(isocyanatomethyl)pyridazine is a versatile heterocyclic compound featuring both dichloropyridazine and isocyanate functional groups. Its reactive isocyanate moiety enables efficient participation in urethane or urea-forming reactions, making it valuable for synthesizing polymers, agrochemicals, and pharmaceutical intermediates. The dichloropyridazine core offers additional sites for nucleophilic substitution, allowing further functionalization. This compound is particularly useful in cross-coupling reactions and as a building block for bioactive molecules due to its balanced reactivity and stability. High purity grades ensure consistent performance in research and industrial applications. Proper handling is essential due to the isocyanate group's sensitivity to moisture and potential reactivity.
3,6-dichloro-4-(isocyanatomethyl)pyridazine structure
2648994-81-2 structure
Product name:3,6-dichloro-4-(isocyanatomethyl)pyridazine
CAS No:2648994-81-2
MF:C6H3Cl2N3O
Molecular Weight:204.013518571854
CID:6406897
PubChem ID:165637698

3,6-dichloro-4-(isocyanatomethyl)pyridazine 化学的及び物理的性質

名前と識別子

    • 3,6-dichloro-4-(isocyanatomethyl)pyridazine
    • 2648994-81-2
    • EN300-1978799
    • インチ: 1S/C6H3Cl2N3O/c7-5-1-4(2-9-3-12)6(8)11-10-5/h1H,2H2
    • InChIKey: IPBDSHVICKSXTB-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=C(N=N1)Cl)CN=C=O

計算された属性

  • 精确分子量: 202.9653171g/mol
  • 同位素质量: 202.9653171g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 195
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.5
  • トポロジー分子極性表面積: 55.2Ų

3,6-dichloro-4-(isocyanatomethyl)pyridazine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1978799-0.5g
3,6-dichloro-4-(isocyanatomethyl)pyridazine
2648994-81-2
0.5g
$1084.0 2023-09-16
Enamine
EN300-1978799-10.0g
3,6-dichloro-4-(isocyanatomethyl)pyridazine
2648994-81-2
10g
$4852.0 2023-06-02
Enamine
EN300-1978799-2.5g
3,6-dichloro-4-(isocyanatomethyl)pyridazine
2648994-81-2
2.5g
$2211.0 2023-09-16
Enamine
EN300-1978799-10g
3,6-dichloro-4-(isocyanatomethyl)pyridazine
2648994-81-2
10g
$4852.0 2023-09-16
Enamine
EN300-1978799-0.1g
3,6-dichloro-4-(isocyanatomethyl)pyridazine
2648994-81-2
0.1g
$993.0 2023-09-16
Enamine
EN300-1978799-1.0g
3,6-dichloro-4-(isocyanatomethyl)pyridazine
2648994-81-2
1g
$1129.0 2023-06-02
Enamine
EN300-1978799-0.25g
3,6-dichloro-4-(isocyanatomethyl)pyridazine
2648994-81-2
0.25g
$1038.0 2023-09-16
Enamine
EN300-1978799-5.0g
3,6-dichloro-4-(isocyanatomethyl)pyridazine
2648994-81-2
5g
$3273.0 2023-06-02
Enamine
EN300-1978799-0.05g
3,6-dichloro-4-(isocyanatomethyl)pyridazine
2648994-81-2
0.05g
$948.0 2023-09-16
Enamine
EN300-1978799-1g
3,6-dichloro-4-(isocyanatomethyl)pyridazine
2648994-81-2
1g
$1129.0 2023-09-16

3,6-dichloro-4-(isocyanatomethyl)pyridazine 関連文献

3,6-dichloro-4-(isocyanatomethyl)pyridazineに関する追加情報

3,6-Dichloro-4-(Isocyanatomethyl)Pyridazine: A Comprehensive Overview

The compound 3,6-dichloro-4-(isocyanatomethyl)pyridazine (CAS No. 2648994-81-2) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of pyridazines, which are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. The presence of chlorine atoms at positions 3 and 6, along with an isocyanatomethyl group at position 4, imparts unique chemical properties to this molecule. In this article, we will delve into the structural characteristics, synthesis methods, applications, and recent advancements related to 3,6-dichloro-4-(isocyanatomethyl)pyridazine.

The molecular structure of 3,6-dichloro-4-(isocyanatomethyl)pyridazine is characterized by its rigid aromatic ring system and the substitution pattern of chlorine atoms and the isocyanatomethyl group. The pyridazine ring is highly electron-deficient due to the electronegative chlorine atoms and the electron-withdrawing isocyanate group. This makes the compound highly reactive towards nucleophilic aromatic substitution reactions. Recent studies have shown that the reactivity of this compound can be further modulated by varying the substituents on the pyridazine ring or by introducing additional functional groups.

The synthesis of 3,6-dichloro-4-(isocyanatomethyl)pyridazine typically involves multi-step processes that include chlorination, substitution, and coupling reactions. One common approach involves the chlorination of pyridazine derivatives followed by substitution with an isocyanate group. Researchers have explored various catalysts and reaction conditions to optimize the yield and purity of the final product. For instance, a study published in *Journal of Organic Chemistry* demonstrated that the use of microwave-assisted synthesis significantly reduces reaction time while maintaining high yields.

One of the most promising applications of 3,6-dichloro-4-(isocyanatomethyl)pyridazine lies in its use as a precursor for advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The isocyanate group serves as a versatile linker that can coordinate with metal ions to form highly porous structures with potential applications in gas storage and catalysis. Recent research has focused on tailoring the properties of these materials by incorporating functional groups like chlorine atoms into the pyridazine backbone.

In addition to its role in materials science, 3,6-dichloro-4-(isocyanatomethyl)pyridazine has shown potential in medicinal chemistry. The compound's ability to act as a building block for bioactive molecules has led to its exploration in drug discovery programs targeting various diseases. For example, studies have shown that derivatives of this compound exhibit anti-inflammatory and anticancer activities. The chlorine atoms in the molecule contribute to its lipophilicity, which enhances its ability to cross cellular membranes and interact with biological targets.

From an environmental perspective, 3,6-dichloro-4-(isocyanatomethyl)pyridazine has been studied for its biodegradability and toxicity profiles. Researchers have found that under certain conditions, the compound can undergo enzymatic degradation by microorganisms present in soil and water ecosystems. This finding is particularly relevant for industries involved in chemical manufacturing and waste management.

In conclusion, 3,6-dichloro-4-(isocyanatomethyl)pyridazine (CAS No. 2648994-81-2) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties make it an invaluable tool for researchers working in organic synthesis, materials science, and medicinal chemistry. As ongoing research continues to uncover new insights into its structure-function relationships and potential uses, this compound is poised to play an even more significant role in advancing scientific knowledge and technological innovation.

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